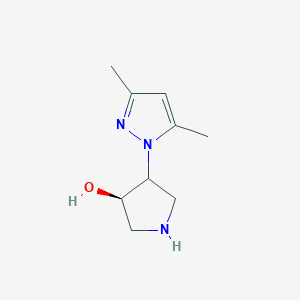
(3R)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a nucleophilic substitution reaction using a pyrazole derivative.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound has potential as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(3S)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol: The enantiomer of the compound.
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-one: A ketone derivative.
4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidine: A non-hydroxylated derivative.
Uniqueness
The (3R)-enantiomer is unique due to its specific chiral configuration, which can result in different biological activity and selectivity compared to its (3S)-enantiomer and other derivatives.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3R)-4-(3,5-dimethylpyrazol-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3/t8?,9-/m1/s1 |
InChI Key |
CSQJAXKLNZUYBC-YGPZHTELSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2CNC[C@H]2O)C |
Canonical SMILES |
CC1=CC(=NN1C2CNCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















